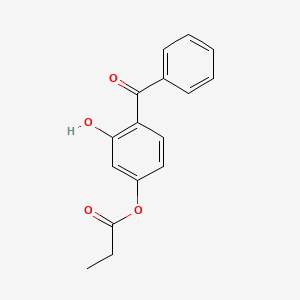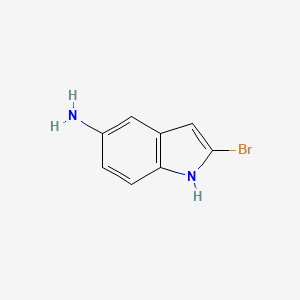
2-(3-Nitropyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitropyridin-4-yl)acetic acid is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-4-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve large-scale nitration reactions followed by selective functionalization steps. These processes are optimized for high yields and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron (Fe) and acetic acid in ethanol are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH₃) and various amines.
Major Products
Aplicaciones Científicas De Investigación
2-(3-Nitropyridin-4-yl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Nitropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 2-(3-Nitropyridin-4-yl)acetic acid.
2-(3-Nitropyridin-2-yl)acetic acid: A structurally similar compound with different substitution patterns.
2-(3-Nitrophenyl)acetic acid: Another related compound with a phenyl ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and acetic acid moiety make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6N2O4 |
|---|---|
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
2-(3-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-8-4-6(5)9(12)13/h1-2,4H,3H2,(H,10,11) |
Clave InChI |
OKDGVHAYMKJHGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



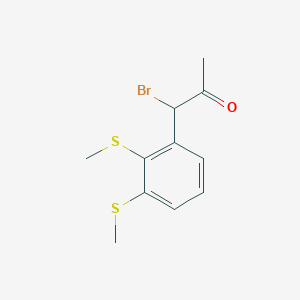

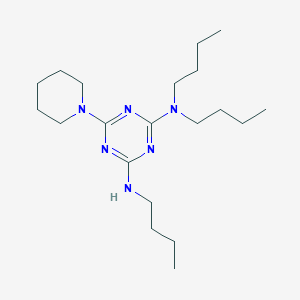
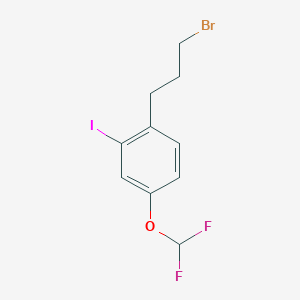


![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)

![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
